Lipophilicity Differential: logP Comparison with Barbital
The free acid form of the target compound (5-ethyl-5-methylbarbituric acid) exhibits an experimentally determined octanol-water partition coefficient (logP) of −0.292, compared to barbital (5,5-diethylbarbituric acid) with logP ≈ 0.59 and phenobarbital (5-ethyl-5-phenylbarbituric acid) with logP ≈ 1.47 [1]. Within the 5-ethyl-5-n-alkyl homologous series spanning logP 0.02 to 4.13, the methyl-substituted member represents the minimum-lipophilicity extreme [2]. This 0.9 log-unit differential versus barbital corresponds to an approximately 8-fold lower octanol-water partition ratio, conferring substantially greater aqueous compatibility.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = −0.292 (free acid, 5-ethyl-5-methylbarbituric acid) |
| Comparator Or Baseline | Barbital (5,5-diethylbarbituric acid): logP ≈ 0.59; Phenobarbital: logP ≈ 1.47 |
| Quantified Difference | ΔlogP ≈ 0.88 lower than barbital; ≈ 1.76 lower than phenobarbital |
| Conditions | Experimental measurement; ChemExper directory data; Prankerd & McKeown 1992 partition coefficient study |
Why This Matters
The uniquely low logP dictates that this compound will exhibit minimal non-specific tissue binding, highest renal clearance among the homologous series, and reduced blood-brain barrier penetration relative to all higher homologs, making it the preferred choice for applications requiring predominantly aqueous-phase distribution.
- [1] Prankerd, R. J.; McKeown, R. H. Physico-Chemical Properties of Barbituric Acid Derivatives: II. Partition Coefficients of 5,5-Disubstituted Barbituric Acids at 25°C. Int. J. Pharm. 1992, 83 (1–3), 25–37. View Source
- [2] Berezhkovskiy, L. M. Prediction of in Vivo Tissue Distribution from in Vitro Data. 2. Correlation Between in Vitro and in Vivo Tissue Distribution of a Homologous Series of Nine 5-n-Alkyl-5-Ethyl Barbituric Acids. Pharm. Res. 2003, 20, 864–872. View Source
